molecular formula C7H14ClNO2 B2388035 Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride CAS No. 1969288-25-2

Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride

Cat. No. B2388035
CAS RN: 1969288-25-2
M. Wt: 179.64
InChI Key: OUAWTTUUAOPHGL-RIHPBJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is a synthetic amino acid. It has a molecular weight of 179.65 . The IUPAC name for this compound is 2-((1S,3R)-3-aminocyclopentyl)acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for “Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is 1S/C7H13NO2.ClH/c8-6-2-1-5(3-6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Diagnostic Imaging and Cancer Detection

  • Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride, specifically labeled as [11C] Carboxyl-labeled 1-aminocyclopentane-carboxylic acid ([11C] ACPC), has been utilized in tumor-scanning procedures. Its quick clearance from the blood allows imaging within the useful life of C-11, making it a promising agent for cancer diagnosis. Preliminary clinical trials have shown that it can provide valuable information about tumor sites without any toxic effects, suggesting its potential in cancer diagnostics (Hübner et al., 1977).

PET Radioligand for α7-nAChR Imaging

  • The compound has been explored as a potential PET tracer for α7 nicotinic acetylcholine receptors (α7-nAChR). Its derivative, 5-(5-(6-[(11)C]methyl-3,6-diazabicyclo[3.2.0]heptan-3-yl)pyridin-2-yl)-1H-indole [(11)C]rac-(1), was synthesized and showed promising results in mice. It successfully penetrated the blood-brain barrier and specifically labeled neuronal α7-nAChRs, indicating its potential as a tracer for mapping these receptors in the brain (Gao et al., 2012).

Cardioprotective Effects

  • Rosmarinic acid, a compound related to Rac-[(1s,2r)-2-aminocyclopentyl]acetic acid hydrochloride, has shown significant cardioprotective effects. It was found to protect against cardiac dysfunction and fibrosis following myocardial infarction. This was attributed to its ability to alter expression levels of angiotensin-converting enzyme, ACE2, angiotensin type 1 receptor, and p38 MAPK, highlighting its therapeutic potential in cardiac conditions (Liu et al., 2016).

Influence on Feed Efficiency and Muscling in Cattle

  • The compound, in the form of ractopamine hydrochloride (RAC), has been utilized in the feedlot industry to influence feed efficiency, daily gain, and carcass leanness in animals raised for their meat. Studies have investigated its interaction with dietary protein concentration and its effects on performance and carcass characteristics, providing insights into optimal livestock management practices (Hales et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[(1S,2R)-2-aminocyclopentyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAWTTUUAOPHGL-RIHPBJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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